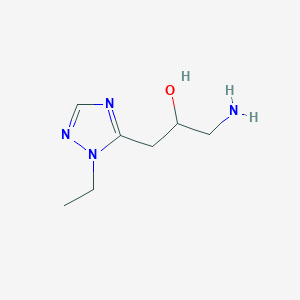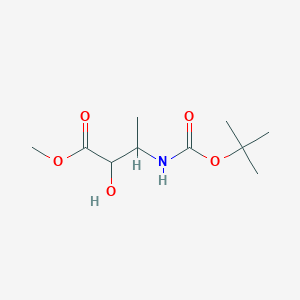
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one is a chemical compound with a unique structure that includes a piperazine ring substituted with a methyl group and a methylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-methylpiperazine with a suitable ethanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)ethan-1-one: This compound has a sulfonyl group instead of a methylthio group, which may result in different chemical and biological properties.
1-(4-Methylpiperazin-1-yl)-2-(ethylthio)ethan-1-one: The presence of an ethylthio group instead of a methylthio group can affect the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H16N2OS |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H16N2OS/c1-9-3-5-10(6-4-9)8(11)7-12-2/h3-7H2,1-2H3 |
Clé InChI |
OVMVAEOYRMVINS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)












